Home > Products > Building Blocks P7493 > 7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile - 120564-72-9

7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Catalog Number: EVT-3104065
CAS Number: 120564-72-9
Molecular Formula: C11H7N7
Molecular Weight: 237.226
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-5-oxo-pyrano[3,2-c]benzopyran-3-carbonitrile

  • Compound Description: This compound serves as a precursor for synthesizing various heterocyclic compounds, including benzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidines and benzopyrano[3',4':5,6]pyrano[3,2-e]-[1,2,4]triazolo[1,5-c]pyrimidines. []
  • Compound Description: This compound acts as a versatile starting material for synthesizing furo[2,3-d]pyrimidines and the novel furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine ring system. []

6-(3-Dimethylamino-acryloyl)-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine

  • Compound Description: This enaminone derivative serves as a key building block for synthesizing various pyrimidine-based heterocycles, including pyrazoles, imidazo[1,2-a]pyrimidines, pyrazolo[1,5-a]pyrimidines, and a 1,2,4-triazolo[1,5-a]pyrimidine derivative. []

N6-Cyclohexyladenosine (CHA)

  • Compound Description: CHA is a selective adenosine A1 receptor agonist that has been shown to modulate the expression of A1 receptors in the developing avian retina. [] It reduces A1 receptor protein and [3H]DPCPX binding when administered in ovo to chick embryos.

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

  • Compound Description: DPCPX is a selective antagonist of the adenosine A1 receptor. [, , ] It has been used to study the role of A1 receptors in various biological contexts, including retinal development and response to oxygen and glucose deprivation. In the developing avian retina, DPCPX increases A1 receptor protein and [3H]DPCPX binding.

3-[4-[2-[[6-Amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxy-oxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid (CGS21680)

  • Compound Description: CGS21680 is a selective agonist of the adenosine A2A receptor. [] In the developing avian retina, CGS21680 increases A1 receptor protein and [3H]DPCPX binding while reducing A2A receptors.

7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261)

  • Compound Description: SCH58261 acts as a selective antagonist of the adenosine A2A receptor. [, , ] It has been used in studies investigating the role of A2A receptors in various physiological processes, including retinal development and hippocampal NMDAR function.

4-(2-[7-Amino-2-[2-furyl][1,2,4]triazolo[2,3-a][1,3,5]triazo-5-yl-amino]ethyl)phenol (ZM241385)

  • Compound Description: ZM241385 is another selective antagonist of the adenosine A2A receptor. [] It has been employed in research exploring the role of A2A receptors, particularly in retinal development.

5-(6-Amino-2-(phenethylthio)-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide (VT7)

  • Compound Description: VT7 is an agonist of the adenosine A2A receptor. [] It has been shown to mimic the effects of CX3CL1 in enhancing hippocampal NMDAR function.

N-(2-Methoxyphenyl)-N-[2-(3-pyridyl)quinazolin-4-yl]urea (VUF5574)

  • Compound Description: VUF5574 is a potent and selective adenosine A3 receptor antagonist. [] It effectively blocks calcium responses mediated by the A3 receptor in human monocyte-derived dendritic cells.

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

  • Compound Description: MRS 1523 is a selective antagonist of the adenosine A3 receptor. [] It has demonstrated neuroprotective effects in rat hippocampal slices subjected to oxygen and glucose deprivation.

N-[9-Chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

  • Compound Description: MRS 1220 acts as a selective antagonist of the adenosine A3 receptor. [] It has shown protective effects against irreversible synaptic failure induced by oxygen and glucose deprivation in the rat CA1 hippocampus.

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

  • Compound Description: This compound is a selective antagonist of the adenosine A3 receptor. [] It has demonstrated a preventive effect on irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA1 hippocampus in vitro.

8-Dicyclopropylmethyl-1-11C-methyl-3-propylxanthine (11C-MPDX)

    8-Cyclopentyl-(3-(3-fluoropropyl)1-propylxanthine (CPFPX)

    • Compound Description: CPFPX is another PET tracer, labeled with fluorine-18 (18F-CPFPX), used to study adenosine A1 receptors. [] Like 11C-MPDX, CPFPX has shown characteristics of an inverse agonist.

    Cloransulam

    • Compound Description: Cloransulam is a herbicide that effectively controls various weed species. [, ] It exhibits a favorable safety profile in lima bean (Phaseolus lunatus) production.
    • Relevance: Cloransulam belongs to the [, , ]triazolo[1,5-a]pyrimidine family of herbicides, sharing the core triazolopyrimidine moiety with 7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile. This structural similarity suggests that modifications at specific positions within the triazolopyrimidine core, as seen in cloransulam, can impart desirable herbicidal properties while maintaining crop safety.

    Diclosulam

    • Compound Description: Diclosulam is another herbicide belonging to the [, , ]triazolo[1,5-a]pyrimidine family. [] It effectively controls a range of weeds and is safe for use in soybean (Glycine max) production.

    Flumetsulam

    • Compound Description: Flumetsulam is a herbicide that belongs to the [, , ]triazolo[1,5-a]pyrimidine class. [] It is often used in combination with other herbicides, such as metolachlor, for broader spectrum weed control.
    Overview

    7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of triazolopyrimidines. This compound features a unique combination of a triazole and pyrimidine moiety, making it of interest in medicinal chemistry, particularly for its potential pharmacological applications. The compound's structure allows it to interact with various biological targets, which is a key area of research in drug development.

    Source

    This compound can be synthesized through various chemical methods, and its derivatives have been explored in the literature for their biological activities. The specific synthesis routes and their efficiencies can vary based on the desired properties and applications of the final product.

    Classification

    7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under the broader class of nitrogen-containing compounds, which are significant in pharmaceuticals and agrochemicals.

    Synthesis Analysis

    Methods

    The synthesis of 7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves multi-step reactions that may include cyclization processes. Common methods include:

    1. Cyclization Reactions: This involves the formation of the triazole and pyrimidine rings through condensation reactions.
    2. Nucleophilic Substitution: The introduction of the amino group can be achieved through nucleophilic substitution on appropriate precursors.
    3. Carbonitrile Introduction: The carbonitrile group can be introduced via reactions involving cyanide sources or from nitriles.

    Technical Details

    The synthesis may require specific reagents such as hydrazine derivatives for triazole formation and suitable bases or acids to facilitate the reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purities.

    Molecular Structure Analysis

    Data

    • Molecular Formula: C₁₁H₈N₄
    • Molecular Weight: Approximately 224.21 g/mol
    • Melting Point: Specific melting point data may vary based on purity but typically falls within a certain range indicative of similar compounds.
    Chemical Reactions Analysis

    Reactions

    7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can participate in various chemical reactions including:

    1. Substitution Reactions: The amino group can undergo further functionalization.
    2. Condensation Reactions: Can react with aldehydes or ketones to form imines or amines.
    3. Reduction Reactions: The nitrile group can be reduced to amines or other functional groups under specific conditions.

    Technical Details

    The reactivity of this compound is largely dictated by its functional groups, particularly the amino and carbonitrile groups which are known for their nucleophilic properties.

    Mechanism of Action

    Process

    The mechanism of action for 7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is primarily studied in relation to its biological targets. It may act by inhibiting specific enzymes or receptors involved in disease pathways.

    Data

    Research indicates that compounds with similar structures often exhibit activity against kinases or other enzyme families critical in cellular signaling pathways. Detailed studies would typically involve:

    • Binding Affinity Measurements: Assessing how well the compound binds to its target.
    • Cellular Assays: Evaluating biological activity in cell lines relevant to disease models.
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a solid crystalline substance.
    • Solubility: Solubility may vary; often soluble in polar solvents like dimethyl sulfoxide or methanol.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
    • Reactivity: Reactivity profiles indicate potential interactions with electrophiles due to the presence of nucleophilic sites.
    Applications

    Scientific Uses

    7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has potential applications in several scientific fields:

    1. Medicinal Chemistry: Investigated for its potential as an anti-cancer agent or for treating other diseases through targeted therapy.
    2. Biochemical Research: Used as a tool compound to study enzyme inhibition and receptor interactions.
    3. Pharmaceutical Development: Serves as a lead compound for developing new drugs targeting specific pathways involved in diseases.
    Historical Development & Significance of Triazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry

    Emergence of Triazolo-Pyrimidine Hybrids as Privileged Scaffolds in Drug Discovery

    The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold has evolved into a privileged structural motif in medicinal chemistry due to its exceptional versatility in molecular recognition and drug-like properties. First synthesized in 1909 by Bulow and Haas, this bicyclic aza-heterocycle gained prominence with Trapidil (2), a platelet-derived growth factor antagonist marketed in Japan for ischemic diseases, demonstrating early clinical validation of the scaffold’s utility [3]. The TP core’s isoelectronic relationship with purines (Figure 1) enables it to mimic endogenous purine interactions, facilitating targeting of ATP-binding sites in kinases and nucleotide-binding domains in receptors [3] [7]. This bioisosteric property, combined with tunable solubility and metabolic stability, has propelled TPs into diverse therapeutic areas.

    Table 1: Therapeutic Applications of Triazolo[1,5-a]pyrimidine Derivatives

    Therapeutic AreaTarget/MechanismKey Compound ExamplesBiological Activity
    OncologyCDK2 inhibitorsCompound 19IC₅₀ = 0.4 μM [7]
    PI3K inhibitorsCompound 23IC₅₀ = 0.0006 μM (PI3Kβ) [3]
    LSD1/KDM1A inhibitorsTriazolopyrimidine derivativesSub-μM inhibition [7]
    NeurologyGABAA α1/α4 PAMsCompound 10cPotent antiseizure activity [1]
    AntiviralInfluenza RdRP PA-PB1 disruptorsHybrid compound 3IC₅₀ = 1.1 μM [4]
    Metabolic Disordersα-Glucosidase inhibitorsCompound 15jIC₅₀ = 6.60 μM [6]

    In neuroscience, TP derivatives like 7-alkoxy-[1,2,4]triazolo[1,5-a]pyrimidines exhibit remarkable subtype selectivity as positive allosteric modulators (PAMs) of GABAA receptors. Compound 10c (Figure 2) potently enhances synaptic α1β2γ2 and extrasynaptic α4β3δ configurations, providing anticonvulsant efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) models without Nav1.2 or NMDA receptor activity [1]. This specificity stems from interactions at non-benzodiazepine binding sites, highlighting the scaffold’s capacity for target differentiation.

    In oncology, TP-based inhibitors exploit the scaffold’s triple nitrogen coordination for metal chelation and hinge-region binding. Examples include nanomolar PI3Kβ inhibitors (e.g., compound 23, IC₅₀ = 0.0006 μM) and CDK2 antagonists (compound 19, IC₅₀ = 0.4 μM) [3] [7]. The TP core in these compounds forms critical hydrogen bonds with kinase catalytic residues, as validated by X-ray crystallography for CDK2 complexes [3]. Additionally, TP-derived LSD1/KDM1A inhibitors demonstrate sub-μM activity by mimicking the planar transition state of histone substrates [7].

    Recent innovations include TP hybrids for protein-protein interaction (PPI) disruption. In influenza therapy, hybrid compound 3 (Figure 3) inhibits viral RNA polymerase by disrupting PA-PB1 subunit heterodimerization (IC₅₀ = 1.1 μM), leveraging the scaffold’s rigidity to occupy hydrophobic PAC cavity regions while forming H-bonds with Gln408 [4]. Similarly, 6-(tetrazol-5-yl) variants act as CK2 inhibitors (compound 2i, IC₅₀ = 45 nM), where the tetrazole group serves as a carboxylate bioisostere for salt bridge formation [5].

    Evolutionary Milestones in the Synthesis of Amino-Carbonitrile-Substituted Triazolopyrimidines

    The introduction of amino-carbonitrile functionalities at the C6/C7 positions of triazolopyrimidines represents a strategic breakthrough in enhancing the scaffold’s hydrogen-bonding capacity and electronic diversity. Early syntheses relied on cyclocondensation strategies using 3(5)-amino-1,2,4-triazole (AT) with β-dicarbonyls or α,β-unsaturated systems (Scheme 1A) [3]. While effective for 5,7-dialkoxy TP derivatives, these methods offered limited access to C6-cyanoamino variants due to regioselectivity challenges and harsh conditions.

    Table 2: Synthetic Methodologies for Amino-Carbonitrile Triazolopyrimidines

    Synthetic ApproachKey Reagents/ConditionsRegioselectivityYield RangeAdvantages/Limitations
    CyclocondensationAT + β-ketonitriles/AcOH refluxModerate (C5/C7 control)40–75%Broad substrate scope; requires optimization [3]
    Oxidative CyclizationPyrimidin-2-yl-amidines/I₂, DMSOHigh (C6-CN exclusive)60–85%Direct C6-cyanation; expensive oxidants [3]
    Domino 3-Component ReactionAldehyde + 3-AMP + malononitrile/EtOH refluxHigh (C6-CN, C7-NH₂)85–92%Atom-economical; catalyst-free [9]
    Hydrazinylpyrimidine RearrangementHydrazinylpyrimidine + carbonyl/AcidVariable50–78%Access to C2-substituted derivatives; multi-step [3]

    A transformative advancement emerged with domino multicomponent reactions (MCRs), enabling simultaneous installation of C6-cyano and C7-amino groups. Rahmati’s catalyst-free protocol (2012) exemplifies this: refluxing aldehydes, 3(5)-amino-5(3)-methylpyrazole, and malononitrile in ethanol yields 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles (Scheme 2) in 85–92% yields [9]. This reaction proceeds via Knoevenagel condensation (aldehyde + malononitrile), Michael addition (aminopyrazole + olefin), and oxidative aromatization—all in one pot. The C6 carbonitrile and C7 amino groups are regioselectively incorporated, providing a versatile route to electron-deficient TP cores critical for kinase binding.

    For influenza RdRP inhibitors, a carboxamide-directed approach was developed: chlorination of 5-methyl-7-phenyl-TP-2-carboxylic acid with SOCl₂ generated acyl chloride intermediates (e.g., 30–31), which coupled with cycloheptathiophene amines to afford hybrid carbonitrile inhibitors like compound 3 [4]. This method preserved the C6-CN group while introducing C2-carboxamide diversity, though yields were moderate (65%) due to steric constraints.

    Regioselective azide-nitrile cycloadditions further expanded functionality. When 6-cyano-7-aminopyrazolo[1,5-a]pyrimidines react with NaN₃ in DMF at 120°C, only the pyrimidine-ring nitrile undergoes [3+2] cyclization to tetrazoles (e.g., 2g, 90% yield), leaving azole-ring nitriles intact (Scheme 3) [5]. This chemoselectivity arises from the pyrimidine ring’s superior electron-withdrawal, polarizing the C6-CN group for nucleophilic attack. The resulting 6-(tetrazol-5-yl)-TPs exhibit enhanced solubility as sodium salts (e.g., 3g–k) and potent CK2 inhibition (IC₅₀ = 45 nM for 2i) [5].

    Recent innovations focus on C─H functionalization and flow chemistry. Pd-catalyzed C─H arylation at C5/C7 positions allows late-stage diversification of amino-carbonitrile TPs, while continuous-flow reactors enable safer processing of exothermic cyclocondensations at >150°C [3] [8]. These advances address historical limitations in scalability and regiocontrol, positioning amino-carbonitrile TPs for accelerated drug discovery.

    Article compounds mentioned: 7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile, Trapidil, Compound 10c, Compound 19, Compound 23, Hybrid compound 3, Compound 2i, Compound 15j, 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles

    Properties

    CAS Number

    120564-72-9

    Product Name

    7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

    IUPAC Name

    7-amino-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

    Molecular Formula

    C11H7N7

    Molecular Weight

    237.226

    InChI

    InChI=1S/C11H7N7/c12-5-8-6-15-11-16-10(17-18(11)9(8)13)7-1-3-14-4-2-7/h1-4,6H,13H2

    InChI Key

    MJOITCGILGMHTJ-UHFFFAOYSA-N

    SMILES

    C1=CN=CC=C1C2=NN3C(=C(C=NC3=N2)C#N)N

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.